Home > Products > Screening Compounds P86083 > Pasireotide ditrifluoroacetate
Pasireotide ditrifluoroacetate -

Pasireotide ditrifluoroacetate

Catalog Number: EVT-256429
CAS Number:
Molecular Formula: C62H68F6N10O13
Molecular Weight: 1275.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pasireotide(SOM 230) is a stable cyclohexapeptide somatostatin mimic that exhibits unique high-affinity binding to human somatostatin receptors (subtypes sst1/2/3/4/5, pKi=8.2/9.0/9.1/<7.0/9.9 respectively).  in vitro: SOM230 showed a lower potency of GH release inhibition (IC(50), 0.5 nM), compared with OCT (IC(50), 0.02 nM) and SRIF-14 (IC(50), 0.02 nM). A positive correlation was found between sst(2) but not sst(5) mRNA levels in the adenoma cells and the inhibitory potency of OCT on GH release in vivo and in vitro, and the effects of SOM230 and SRIF-14 in vitro. In cultures of human fetal pituitary cells, SOM230 inhibited GH secretion by 42 +/- 9% (P = 0.002) but had no effect on TSH release. SOM230 inhibited GH release from GH-secreting adenoma cultures by 34 +/- 8% (P = 0.002), PRL by 35 +/- 4% from PRL-secreting adenomas (P = 0.01), and alpha-subunit secretion from nonfunctioning pituitary adenomas by 46 +/- 18% (P = 0.34).  in vivo: On day 7, there was a decrease in serum insulin levels from 1.06 ± 0.28 μg/L to 0.37 ± 0.17 μg/L (P = .0128) and a significant increase in serum glucose from 4.2 ± 0.45 mmol/L to 7.12 ± 1.06 mmol/L (P = .0075) in the treatment group but no change in the control group [4]. In wild-type mice, both octreotide and pasireotide significantly attenuated knee joint swelling and histopathologic manifestations of arthritis to an extent comparable to that of dexamethasone. In SSTR2(-/-) mice, the antiinflammatory effects of both octreotide and pasireotide were completely abrogated .
Overview

Pasireotide ditrifluoroacetate is a synthetic cyclic hexapeptide that acts as a somatostatin analogue. It is primarily used in the treatment of conditions such as acromegaly and Cushing's disease, where it inhibits the secretion of various hormones through its action on somatostatin receptors. This compound is marketed under the name Signifor and is available in different salt forms, including pasireotide diaspartate and pasireotide embonate .

Source and Classification

Pasireotide is classified as a somatostatin receptor ligand, specifically targeting multiple somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR5) with varying affinities. Its structural design incorporates synthetic amino acids, enhancing its therapeutic efficacy compared to earlier somatostatin analogues like octreotide .

Synthesis Analysis

Methods and Technical Details

The synthesis of pasireotide ditrifluoroacetate involves solid-phase peptide synthesis, which typically includes several key steps:

  1. Starting Materials: The synthesis begins with commercially available amino acids.
  2. Peptide Bond Formation: The DIC/HOBt method is often employed for creating peptide bonds, ensuring the preservation of amino acid stereochemistry during synthesis .
  3. Cyclization: A crucial step in the synthesis involves cyclizing the linear precursor into its cyclic form. This is achieved through oxidation processes that promote disulfide bond formation .
  4. Purification: The final product undergoes chromatographic purification to remove impurities and confirm structural integrity.

The synthesis process has been optimized to yield high-purity pasireotide with minimal by-products, achieving over 85% purity in some cases .

Molecular Structure Analysis

Structure and Data

The molecular formula of pasireotide ditrifluoroacetate is C58H66N10O9C_{58}H_{66}N_{10}O_{9}, with a molecular weight of approximately 1047.206 g/mol. Its structure includes a cyclic hexapeptide backbone with specific substitutions that enhance its receptor binding capabilities.

  • IUPAC Name: (3S,6R,9S,12S,15S,19R,20aS)-9-(4-aminobutyl)-15-benzyl-12-{[4-(benzyloxy)phenyl]methyl}-6-[(1H-indol-3-yl)methyl]-1,4,7,10,13,16-hexaoxo-3-phenyl-icosahydropyrrolo[1,2-a]1,4,7,10,13,16-hexaazacyclooctadecan-19-yl N-(2-aminoethyl)carbamate .

The structure features multiple functional groups that facilitate binding to somatostatin receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Pasireotide undergoes various chemical reactions during its synthesis and metabolic processes:

Mechanism of Action

Process and Data

Pasireotide exerts its pharmacological effects by binding to somatostatin receptors located on the surface of target cells:

  1. Receptor Binding: It has a high affinity for SSTR5 followed by SSTR2, SSTR3, and SSTR1. This multi-receptor targeting profile enhances its efficacy in inhibiting hormone secretion.
  2. Signal Transduction: Upon binding to these receptors, pasireotide activates intracellular signaling pathways that lead to the inhibition of adenylyl cyclase activity and reduced cyclic adenosine monophosphate levels.
  3. Hormonal Regulation: This results in decreased secretion of growth hormone and adrenocorticotropic hormone (ACTH), thereby controlling conditions like acromegaly and Cushing's disease .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pasireotide is typically produced as an amorphous powder.
  • Solubility: It exhibits solubility in various solvents used during synthesis but has limited crystalline forms.

Chemical Properties

  • Stability: Pasireotide is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data are not widely reported due to its amorphous nature.

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography (HPLC) are employed for quality control throughout the synthesis process to ensure purity and identify any degradation products .

Applications

Scientific Uses

Pasireotide ditrifluoroacetate has significant clinical applications:

  1. Acromegaly Treatment: It is used to manage acromegaly by reducing growth hormone levels when other treatments are ineffective.
  2. Cushing's Disease Management: Effective in patients with Cushing's disease who are not candidates for surgery or have relapsed after surgery.
  3. Research Applications: Investigated for potential use in other endocrine disorders due to its receptor-targeting capabilities.
Synthetic Methodologies for Pasireotide Ditrifluoroacetate

Liquid-Phase Synthesis Strategies for Cyclic Hexapeptide Core

Optimization of 3 + 2 + 1 Fragment Condensation Approaches

The liquid-phase total synthesis of pasireotide employs a 3 + 2 + 1 fragment condensation strategy to construct the 18-membered cyclic hexapeptide core. This approach strategically disconnects the molecule into three protected segments: a tripeptide fragment (B: Fmoc-Phg-d-Trp-Lys(Boc)-OH), a dipeptide fragment (C: H-Tyr-Phe-OMe), and a modified amino acid fragment (D: Fmoc-Hyp(CO-N-Boc-ethylenediamine)-OH). The Pro¹-Phe⁶ peptide bond is intentionally selected as the optimal cyclization site due to reduced steric hindrance compared to other potential ring-closure positions [2] [3]. This synthetic design enables parallel preparation of fragments with minimal purification requirements, achieving an overall yield of 15% – significantly higher than linear approaches. Critical optimization studies determined that fragment assembly prior to cyclization substantially improves reaction efficiency and reduces epimerization risks during macrocyclization [3].

Role of N,O-Bis(trimethylsilyl)acetamide/N-Hydroxysuccinimide (BSA/NHS) in Coupling Efficiency

The BSA/NHS coupling system demonstrates exceptional efficiency in fragment condensation reactions. BSA serves as a dual-purpose agent, simultaneously protecting sensitive functional groups through silylation while activating carboxyl groups for NHS ester formation. This methodology eliminates the need for additional acid/base catalysts and produces only water-soluble byproducts (hexamethyldisiloxane and succinimide), enabling purification through simple aqueous workups rather than chromatographic separation [3]. Optimization studies revealed strict stoichiometric requirements for efficient coupling, with an optimal molar ratio of 2.1:1.2:1.0 (BSA:amino acid:NHS ester) in dichloromethane solvent. Under these conditions, coupling yields exceeded 82-85% without epimerization, as confirmed by HPLC analysis [2]. The table below summarizes critical optimization parameters:

Table 1: Optimization of BSA/NHS Coupling Conditions

EntryProductBSA/AA/NHS RatioSolventYield (%)
2Compound 22.1/1.2/1.0CH₂Cl₂82%
5Fragment B2.1/1.2/1.0THF84%
8Fragment B2.2/1.2/1.0CH₂Cl₂85%
4Compound 24.4/1.2/1.0CH₂Cl₂53%

Solid-Phase Synthesis Techniques for Linear Precursor Assembly

Fmoc/tBu Protecting Schemes and Resin-Based Sequential Elongation

Solid-phase peptide synthesis (SPPS) employing Fmoc/tBu protecting schemes provides a robust method for linear precursor assembly. The synthesis typically initiates from Fmoc-Tyr(Bzl)-O-CH₂-Ph(3-OCH₃)-O-CH₂-SASRIN resin, chosen for its acid-labile properties enabling mild cleavage [8]. Sequential amino acid coupling follows standardized protocols: (1) Fmoc deprotection using 20% piperidine/DMF, (2) thorough DMF washing, and (3) coupling via DIC/HOBt activation in DMF. The elongation sequence progresses as: Fmoc-Lys(Boc)-OH → Fmoc-d-Trp(Boc)-OH → Fmoc-Phg-OH → Fmoc-Hyp(CO-N-Boc-ethylenediamine)-OH → Fmoc-Phe-OH [8]. This approach facilitates real-time monitoring of coupling efficiency through Kaiser testing and enables intermediate purification while the peptide remains anchored to the resin, significantly enhancing purity before critical cyclization steps [5].

Challenges in Macrocyclization of Protected Linear Intermediates

Macrocyclization presents substantial challenges due to conformational constraints and side-chain interactions in protected linear precursors. Key difficulties include: (1) aggregation tendencies of hydrophobic sequences leading to incomplete cyclization, (2) aspartimide formation at alkaline pH during ester hydrolysis, and (3) epimerization at chiral centers during prolonged reaction conditions [5] [6]. The LiBr/NaOH hydrolysis system demonstrates superior performance for methyl ester deprotection (72% yield) by minimizing epimerization compared to standard NaOH solutions [3]. Cyclization optimization identified HATU/anhydrous HOBt in DMF as the optimal system, achieving 87% yield for the macrocyclization step when employing high-dilution conditions (0.01M) to suppress dimerization [3]. These conditions preserve stereochemical integrity while promoting efficient ring closure of the sterically congested hexapeptide framework.

Fragment-Coupling Strategies for Industrial Scalability

Tripeptide-Dipeptide-Amino Acid Modular Assembly

Industrial-scale synthesis leverages fragment-coupling approaches to overcome limitations of linear solid-phase methods. Protected tripeptide, dipeptide, and modified amino acid fragments are prepared separately using either solution-phase or solid-phase techniques, enabling rigorous purification and characterization before final assembly [5]. The process employs differential protecting groups: acid-labile groups (Boc) for N-terminal protection and base-labile groups (Fmoc) for side-chain protection, allowing orthogonal deprotection. Fragment coupling proceeds via TBTU/4-methylmorpholine activation, yielding protected linear precursors with >99% HPLC purity after resin cleavage with 1% TFA/DCM [5] [6]. This modular strategy provides significant advantages for process control, including: (1) intermediate quality verification at each stage, (2) reduced purification burden versus linear approaches, and (3) flexibility in fragment production scheduling [5].

Steric Considerations in Pro¹-Phe⁶ Peptide Bond Cyclization

The Pro¹-Phe⁶ junction is strategically favored for cyclization due to favorable steric and conformational factors. Molecular modeling indicates that the trans-configured proline residue creates a reverse turn structure that positions the C-terminal Phe carboxyl group in spatial proximity to the N-terminal proline amine, significantly reducing the effective ring size during cyclization [2] [6]. This conformational pre-organization lowers the activation energy for ring closure compared to alternative cyclization sites (e.g., Lys⁴-Tyr⁵), which exhibit greater conformational flexibility and entropic penalty. Patent literature confirms that cyclization at Pro¹-Phe⁶ achieves >99% HPLC purity with minimal dimerization (<2%) when performed under optimized high-dilution conditions (0.005-0.01M) using PyBOP/DIEA activation in DMF [5] [6]. The table below compares cyclization efficiency at different sites:

Table 2: Cyclization Efficiency at Different Peptide Bonds

Cyclization SiteActivation ReagentConcentration (M)Purity (%)Dimerization (%)
Pro¹-Phe⁶PyBOP/DIEA0.01>99.0<2.0
Lys⁴-Tyr⁵HBTU/HOBt0.0192.55.8
d-Trp²-Lys³HATU/HOAt0.00589.38.7

Properties

Product Name

Pasireotide ditrifluoroacetate

Molecular Formula

C62H68F6N10O13

Molecular Weight

1275.25

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.